molecular formula C22H21N3O5S2 B11695269 2-methoxy-N'-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide

2-methoxy-N'-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide

Cat. No.: B11695269
M. Wt: 471.6 g/mol
InChI Key: VVEPMBROARXQCF-AQTBWJFISA-N
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Description

2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide is a complex organic compound with a molecular formula of C22H21N3O5S2 . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzohydrazide moiety, and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 2-methoxybenzohydrazide under appropriate conditions .

Chemical Reactions Analysis

2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The thiazolidinone ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-methoxy-N'-[3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide

InChI

InChI=1S/C22H21N3O5S2/c1-29-15-7-5-6-14(12-15)13-18-21(28)25(22(31)32-18)11-10-19(26)23-24-20(27)16-8-3-4-9-17(16)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,26)(H,24,27)/b18-13-

InChI Key

VVEPMBROARXQCF-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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